molecular formula C19H22ClNO3 B12099426 3-(1,3-Benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride

3-(1,3-Benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride

Cat. No.: B12099426
M. Wt: 347.8 g/mol
InChI Key: XLYKTAGGMBYJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Paroxetine, Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and phenylpiperidine derivatives. The reaction typically involves:

    Step 1: Formation of the benzodioxole intermediate.

    Step 2: Coupling of the benzodioxole intermediate with the phenylpiperidine derivative under controlled conditions.

    Step 3: Purification and conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of Defluoro Paroxetine, Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale synthesis: of the intermediates.

    Optimization of reaction conditions: to ensure high yield and purity.

    Purification: using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Defluoro Paroxetine, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Defluoro Paroxetine, Hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Defluoro Paroxetine, Hydrochloride: Defluoro Paroxetine, Hydrochloride is unique due to its specific structural modification, which involves the removal of a fluorine atom from the Paroxetine molecule. This modification can influence its pharmacological properties and interactions with biological targets .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKTAGGMBYJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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